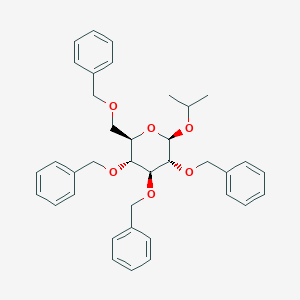

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis The molecular structure of related compounds has been detailed through various analytical techniques, including NMR and X-ray crystallography. These studies reveal intricate details about the conformation and stereochemistry of the glucose backbone and the attached benzyl groups, providing insights into the molecular architecture of isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside and its analogs (Turney et al., 2019).

Chemical Reactions and Properties Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside participates in various chemical reactions that exploit its protected hydroxyl groups and the glucopyranoside moiety. These reactions are pivotal for further functionalization or for the synthesis of more complex molecules. For instance, glycosylation reactions involving this compound are highly selective and yield products that are significant in the synthesis of bioactive molecules and the study of carbohydrate chemistry (Keglević & Valenteković, 1974).

Physical Properties Analysis The physical properties of isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and the presence of benzyl groups. These properties are critical for the compound's application in chemical synthesis and its handling in various solvents (Lin et al., 2021).

Chemical Properties Analysis The chemical properties of isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside, including reactivity towards acids, bases, and nucleophiles, are pivotal for its utilization in organic synthesis. The benzyl protection groups play a crucial role in modulating reactivity and selectivity during chemical transformations, making it a versatile intermediate in the synthesis of complex molecules (Yuasa & Yuasa, 2004).

Aplicaciones Científicas De Investigación

Cyclodextrins and Related Oligosaccharides

Cyclodextrins, a family of cyclic oligosaccharides, have been extensively studied for their ability to form host–guest type inclusion complexes, allowing them to be useful in various scientific and industrial applications. These compounds, like Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside, possess unique structures that enable them to encapsulate other molecules, thereby altering the physical and chemical properties of the encapsulated compounds. This feature has been leveraged in pharmaceuticals for drug delivery systems, enhancing the solubility and stability of drugs (Sharma & Baldi, 2016; Valle, 2004).

Glycosides in Pharmacology

Glycosides, which include a wide variety of compounds such as mangiferin and tectoridin, have shown significant pharmacological properties, including anti-inflammatory, anti-platelet, anti-angiogenic, and anti-tumor activities. These compounds illustrate the potential of structurally complex glycosides, related to Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside, in contributing to the development of new therapeutic agents (Singh et al., 2009; Patel, 2022).

Chemical Synthesis and Metabolism

The research and development of novel synthetic routes and the study of metabolic pathways for complex organic molecules, including glycosides and other related compounds, are crucial for understanding their biological activities and potential toxicities. Studies on the metabolism of various compounds can provide insights into the safety and efficacy of new drug candidates, which is also relevant for evaluating Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside and its derivatives (Cornet & Rogiers, 1997).

Safety And Hazards

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-propan-2-yloxyoxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42O6/c1-28(2)42-37-36(41-26-32-21-13-6-14-22-32)35(40-25-31-19-11-5-12-20-31)34(39-24-30-17-9-4-10-18-30)33(43-37)27-38-23-29-15-7-3-8-16-29/h3-22,28,33-37H,23-27H2,1-2H3/t33-,34-,35+,36-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASXBSZVQKGFRE-KHKVHWIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450294 |

Source

|

| Record name | Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside | |

CAS RN |

114967-51-0 |

Source

|

| Record name | Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)

![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)

![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)